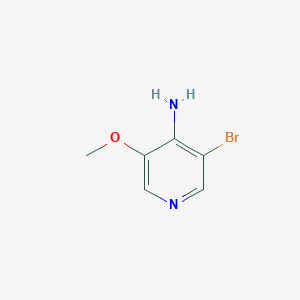
3-Bromo-5-methoxypyridin-4-amine
Overview
Description
3-Bromo-5-methoxypyridin-4-amine: is an organic compound with the molecular formula C6H7BrN2O. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 3-position, a methoxy group at the 5-position, and an amino group at the 4-position. This compound is a colorless to pale yellow solid, soluble in organic solvents like ethanol and chloroform, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-5-methoxypyridin-4-amine can be synthesized through various methods. One common approach involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzeneboronic acid or its esters under basic conditions. The reaction typically involves a palladium-catalyzed Suzuki cross-coupling reaction, followed by crystallization and purification to obtain the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Suzuki cross-coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and continuous flow processes can further enhance the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methoxypyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex pyridine derivatives
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.
Solvents: Organic solvents like ethanol, chloroform, and toluene are commonly used
Major Products:
Substituted Pyridines: Formed through substitution reactions.
Aminopyridine Derivatives: Resulting from oxidation or reduction of the amino group.
Complex Pyridine Derivatives: Obtained through coupling reactions
Scientific Research Applications
Chemistry: 3-Bromo-5-methoxypyridin-4-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the development of bioactive molecules and drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its role as a catalyst in organic reactions further extends its industrial applications .
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s bromine and amino groups enable it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- 5-Bromo-2-methoxypyridin-3-amine
- 5-Bromo-2-methoxypyridine
- 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
- tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate
Uniqueness: 3-Bromo-5-methoxypyridin-4-amine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a bromine atom, methoxy group, and amino group at specific positions on the pyridine ring sets it apart from other similar compounds, making it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
3-bromo-5-methoxypyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLHBCFKRHYIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















